

2-Phenyl-4-(1-pyrrolidinyl)quinazoline synthesis protocol

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Compound of Interest

Compound Name:	2-Phenyl-4-(1-pyrrolidinyl)quinazoline
Cat. No.:	B379927

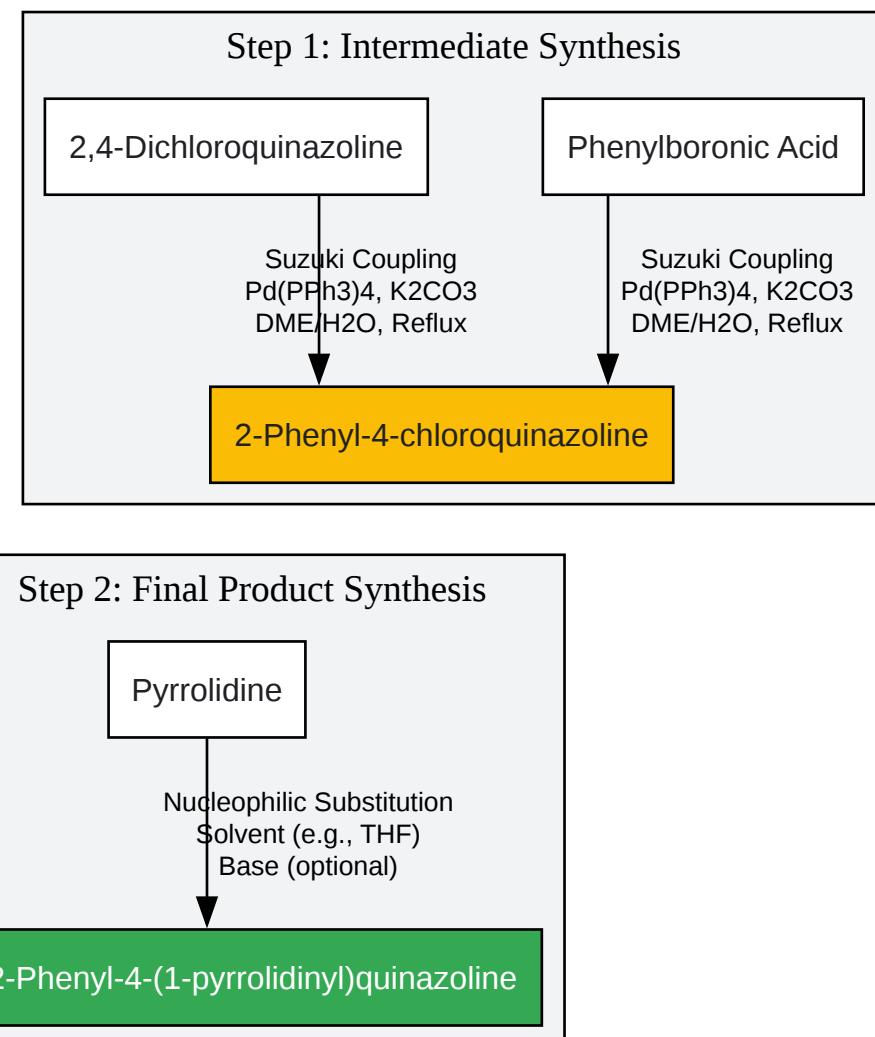
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An In-depth Technical Guide on the Synthesis of **2-Phenyl-4-(1-pyrrolidinyl)quinazoline**

This guide provides a comprehensive overview of the synthesis protocol for **2-phenyl-4-(1-pyrrolidinyl)quinazoline**, a molecule belonging to the quinazoline class of heterocyclic compounds. Quinazolines are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.^{[1][2][3][4]} This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic workflow and relevant biological pathways.

Synthetic Pathway Overview

The synthesis of **2-phenyl-4-(1-pyrrolidinyl)quinazoline** is typically achieved through a two-step process. The first step involves the formation of a key intermediate, 2-phenyl-4-chloroquinazoline. This is followed by a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by pyrrolidine to yield the final product.

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Caption: General synthetic workflow for **2-Phenyl-4-(1-pyrrolidinyl)quinazoline**.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-4-chloroquinazoline (Intermediate)

This procedure outlines the synthesis of the key intermediate via a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds.

Methodology:

- Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq.) in a mixture of 1,2-dimethoxyethane (DME) and water, add phenylboronic acid (1.1 eq.) and potassium carbonate (2.0 eq.).^[5]
- Catalyst Addition: Degas the mixture with nitrogen or argon for 10-15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) as the catalyst.^{[5][6]}
- Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).^{[5][6]}
- Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-phenyl-4-chloroquinazoline as a solid. A similar synthesis starting from 2,4-dichloroquinoline reported a yield of 87%.^[5]

Alternative Method: 2-Phenylquinazolin-4(3H)-one can be converted to 2-phenyl-4-chloroquinazoline by refluxing with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).^[7]

Step 2: Synthesis of 2-Phenyl-4-(1-pyrrolidinyl)quinazoline (Final Product)

This final step involves the nucleophilic substitution of the chlorine atom on the quinazoline core with pyrrolidine. The amination of 4-chloroquinazolines is a widely used and efficient procedure.^[1]

Methodology:

- Reaction Setup: Dissolve the intermediate, 2-phenyl-4-chloroquinazoline (1.0 eq.), in a suitable aprotic solvent like tetrahydrofuran (THF), isopropanol, or acetonitrile.

- Nucleophile Addition: Add pyrrolidine (1.5-2.0 eq.) to the solution. An optional inorganic or organic base (e.g., K_2CO_3 or triethylamine) can be added to scavenge the HCl byproduct.
- Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours until the starting material is consumed (as monitored by TLC).
- Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water or a saturated sodium bicarbonate solution to remove any remaining acid and salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization to yield pure **2-phenyl-4-(1-pyrrolidinyl)quinazoline**.

Data Presentation

The following table summarizes key quantitative data for the target compound and its critical intermediate.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Yield (%)	CAS Number
2-Phenyl-4-chloroquinazoline	$C_{14}H_9ClN_2$	240.69	Solid	~87% ^[5]	29874-83-7
2-Phenyl-4-(1-pyrrolidinyl)quinazoline	$C_{18}H_{17}N_3$	275.35	Solid	N/A	442536-98-3 ^[8]

Note: Yield for the final product is dependent on the specific reaction conditions and has not been explicitly reported in the surveyed literature. The yield for the intermediate is based on a closely related synthesis.

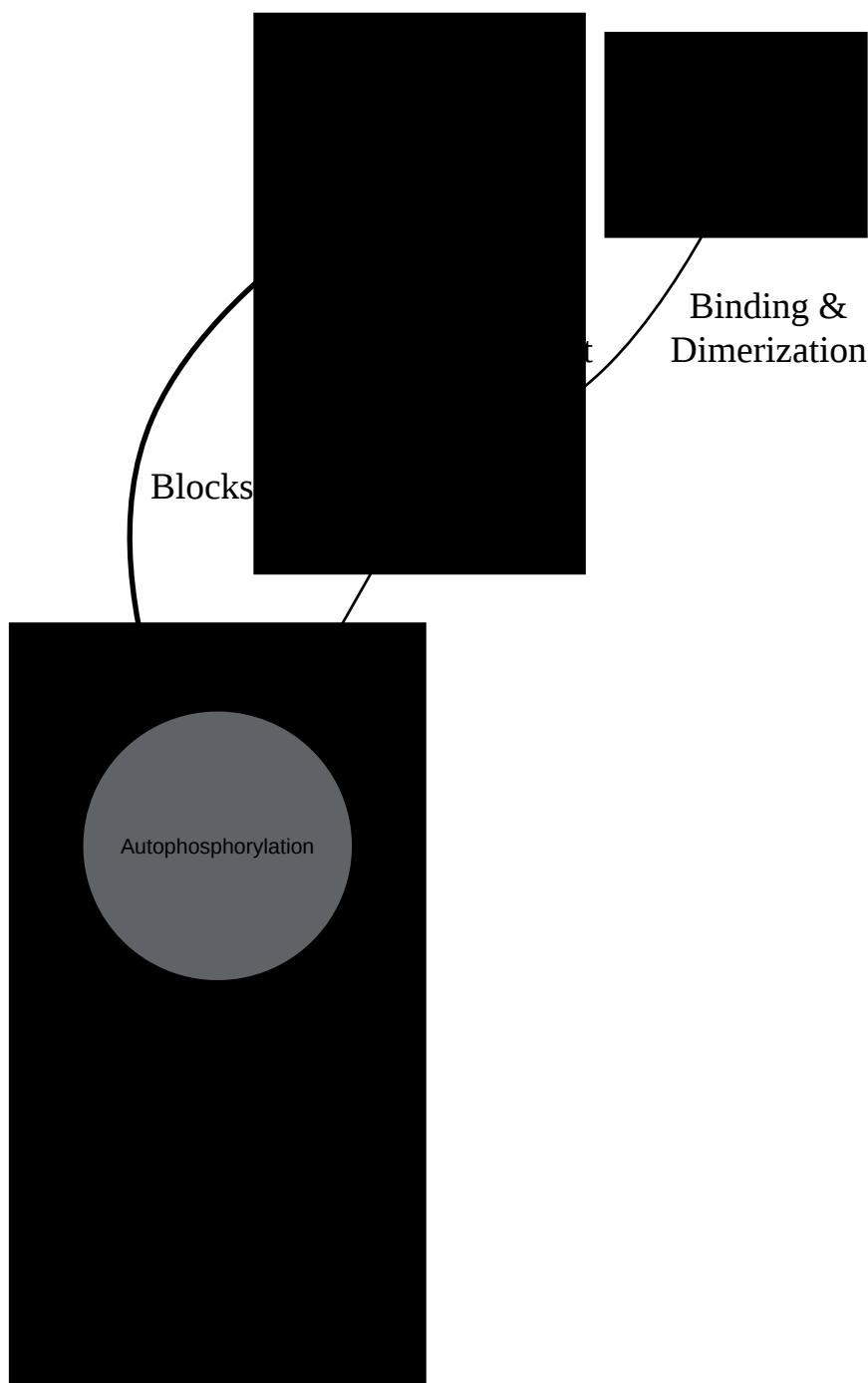
Characterization Data (Predicted & Analogous):

Compound	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	Mass Spec (m/z)
2-Phenyl-4-chloroquinazoline	7.5-8.6 (m, 9H, Ar-H)	122-163 (aromatic carbons)	M ⁺ at 240/242
2-Phenyl-4-(1-pyrrolidinyl)quinazoline	1.9-2.1 (m, 4H, pyrrolidine CH ₂), 3.8-4.0 (m, 4H, pyrrolidine N-CH ₂), 7.2-8.5 (m, 9H, Ar-H)	26.1, 52.3 (pyrrolidine carbons), 115-165 (aromatic carbons)	[M+H] ⁺ at 276.15[9]

Note: Spectral data are estimations based on the chemical structure and data from analogous compounds reported in the literature.[7][10] Researchers should perform their own analytical characterization to confirm product identity and purity.

Biological Context and Signaling Pathways

Quinazoline derivatives are of significant interest in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs).[1] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and migration. The 2-phenylquinazoline scaffold is a common feature in compounds designed to inhibit kinases like the Epidermal Growth Factor Receptor (EGFR).[11] Malignant tumors often exhibit overactive EGFR signaling. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the downstream signaling cascade that leads to tumor growth.[1]



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Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based agent.

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